

BP Fluor 568 NHS Ester for Super-Resolution Microscopy (STORM)

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Compound of Interest

Compound Name: *BP Fluor 568 NHS ester*

Cat. No.: *B3179296*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 568 NHS Ester is a bright and photostable amine-reactive fluorescent dye with spectral properties similar to other popular 568 nm dyes, making it a viable candidate for super-resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM).^{[1][2]} Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent labeling of primary amines on proteins, antibodies, and other biomolecules, enabling the visualization of subcellular structures with nanoscale resolution.^[3] These application notes provide an overview of **BP Fluor 568 NHS Ester**, its spectral properties, and detailed protocols for its use in STORM imaging.

Product Information

Chemical Properties:

Property	Value
Product Name	BP Fluor 568 NHS Ester
Molecular Formula	C37H33N3O13S2
Molecular Weight	791.8 g/mol
Reactive Group	N-hydroxysuccinimidyl (NHS) ester
Reactivity	Primary amines (-NH ₂)
Solubility	Water, DMSO, DMF
Storage	-20°C, desiccated and protected from light[4]

Spectral Properties:

Property	Value
Excitation Maximum (λ_{ex})	578 nm
Emission Maximum (λ_{em})	602 nm
Extinction Coefficient	88,000 cm ⁻¹ M ⁻¹

Application in STORM

STORM microscopy relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state to reconstruct a super-resolved image. The choice of fluorophore is critical for achieving high-quality STORM images, with ideal dyes exhibiting high photon output, a low on-off duty cycle, and a high number of switching cycles before photobleaching. While specific photoswitching data for BP Fluor 568 is not extensively published, dyes with similar spectral characteristics, such as Alexa Fluor 568, have been successfully used in dSTORM (direct STORM) applications.[1][5][6]

Key Considerations for Using BP Fluor 568 in STORM:

- **Imaging Buffer:** The composition of the imaging buffer is crucial for inducing and maintaining the photoswitching of fluorophores. For dyes in the 568 nm range, a buffer containing a

reducing agent like β -mercaptoethylamine (MEA) and an oxygen scavenging system (e.g., GLOX) is often recommended.[7][8] An optimized buffer for the spectrally similar CF-568 dye included DTT and sodium sulfite at around 30 mM, a DABCO concentration of approximately 65 mM, and a pH of about 8.0.

- Multi-Color Imaging: BP Fluor 568 can be used in multi-color STORM experiments in combination with other photoswitchable dyes. A common pairing is with a far-red dye like Alexa Fluor 647, allowing for two-color super-resolution imaging.

Experimental Protocols

Protocol 1: Labeling Antibodies with BP Fluor 568 NHS Ester

This protocol describes the covalent labeling of an IgG antibody with **BP Fluor 568 NHS ester**.

Materials:

- **BP Fluor 568 NHS Ester**
- IgG antibody (free of amine-containing stabilizers like BSA or Tris)
- 1 M Sodium bicarbonate (NaHCO_3), pH 8.3-8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Gel filtration column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Prepare the Antibody Solution:
 - Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL. Ensure the pH is between 8.0 and 8.5 for optimal labeling.[3][6]

- Prepare the Dye Stock Solution:
 - Allow the vial of **BP Fluor 568 NHS Ester** to warm to room temperature.
 - Dissolve the dye in fresh, anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[3\]](#)
- Labeling Reaction:
 - Add 50 to 100 µg of the dissolved dye to every 1 mg of antibody. The optimal dye-to-protein ratio may need to be determined empirically.
 - Gently mix the reaction and incubate for 1 hour at room temperature in the dark.[\[3\]](#)
- Purification of the Labeled Antibody:
 - Prepare a gel filtration column according to the manufacturer's instructions and equilibrate with PBS.
 - Apply the antibody-dye reaction mixture to the column.
 - Elute the labeled antibody with PBS, collecting the faster-eluting colored fraction which contains the conjugated antibody. The slower-moving fraction contains the unconjugated dye.
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified antibody solution at 280 nm (A_{280}) and at the dye's absorbance maximum ($A_{\text{max}} \approx 578$ nm).
 - The DOL can be calculated using the following formula: $\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} \times CF_{280})) \times \epsilon_{\text{dye}}]$
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the antibody (typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
 - ϵ_{dye} : Molar extinction coefficient of BP Fluor 568 ($88,000 \text{ M}^{-1}\text{cm}^{-1}$).

- CF_{280} : Correction factor for the dye's absorbance at 280 nm (this value should be obtained from the dye's datasheet if available; if not, a typical value for similar dyes is around 0.32).
- Storage:
 - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Adding a cryoprotectant like glycerol may be beneficial for frozen storage.

Protocol 2: Sample Preparation and STORM Imaging

This protocol provides a general workflow for immunofluorescence staining and STORM imaging of mammalian cells.

Materials:

- BP Fluor 568-labeled secondary antibody
- Primary antibody specific to the target of interest
- Cells grown on high-precision glass coverslips
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- STORM imaging buffer (see composition below)

STORM Imaging Buffer Recipe (MEA-based):

- Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
- GLOX solution: 14 mg glucose oxidase, 50 μ L catalase, dissolved in 200 μ L of Buffer A

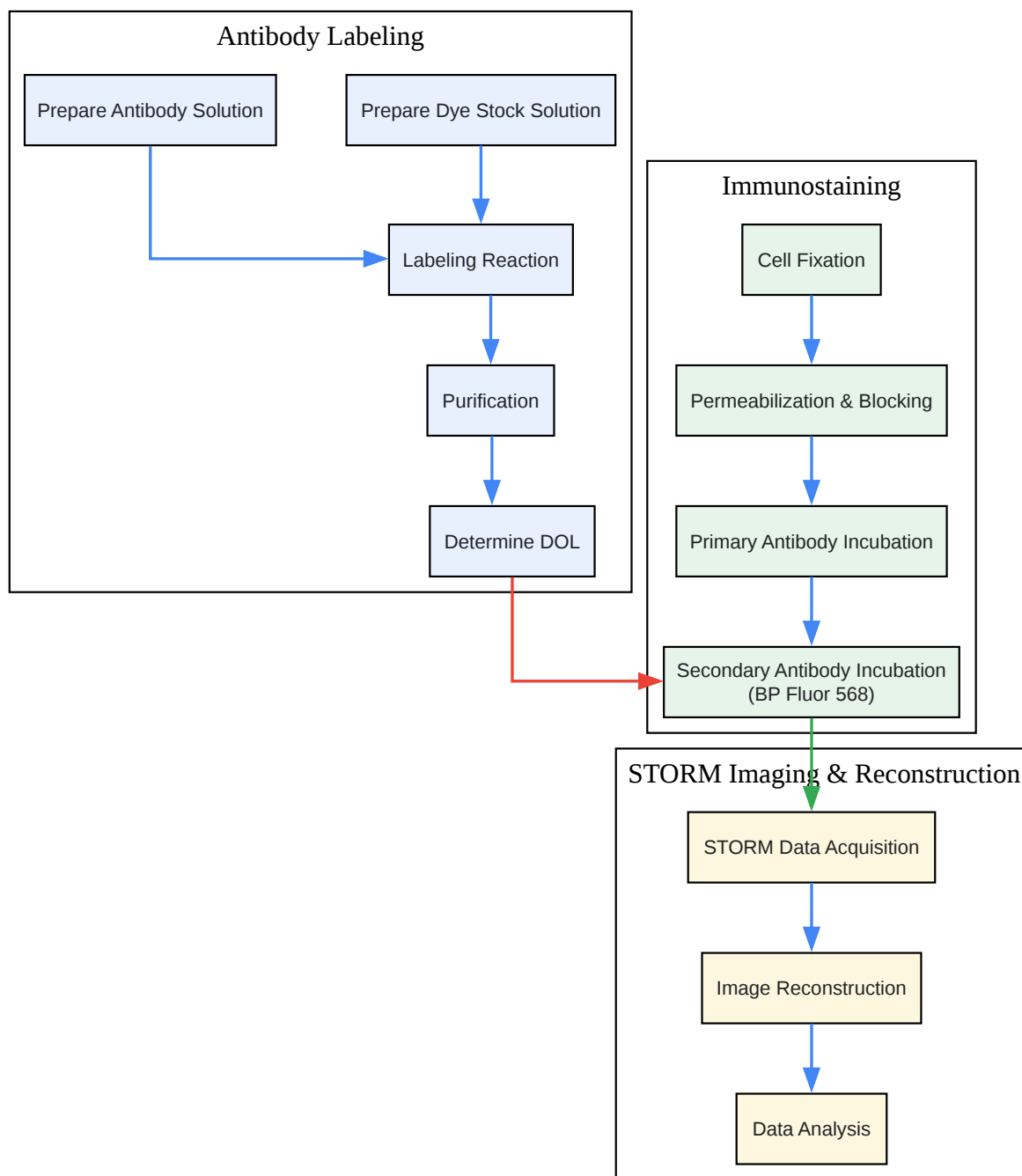
- Final Imaging Buffer (prepare fresh): To 620 μ L of Buffer B, add 7 μ L of GLOX solution and 70 μ L of 1 M MEA.

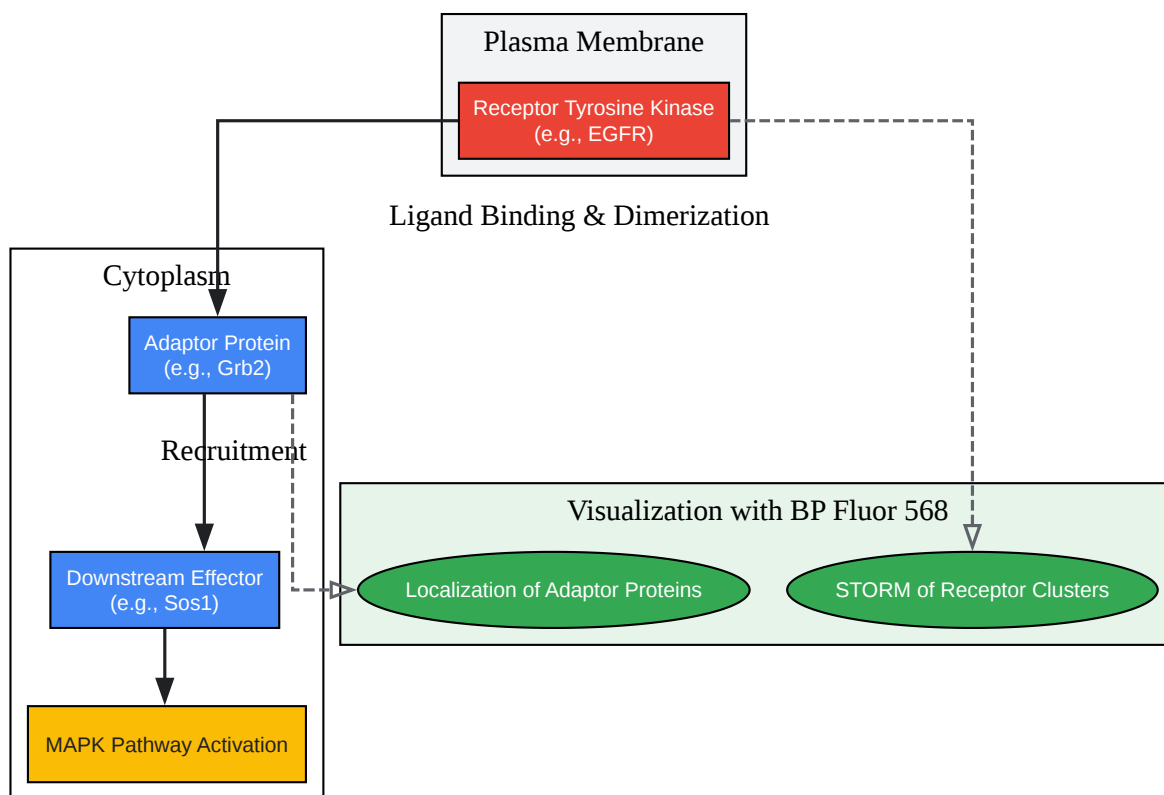
Procedure:

- Cell Culture and Fixation:
 - Culture cells on coverslips to the desired confluency.
 - Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization and Blocking:
 - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (if targeting intracellular proteins).
 - Wash three times with PBS.
 - Block non-specific binding by incubating with 3% BSA for 1 hour at room temperature.
- Antibody Staining:
 - Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
 - Wash three times with PBS.
 - Incubate with the BP Fluor 568-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
 - Wash three times with PBS.
- STORM Imaging:
 - Mount the coverslip onto a microscope slide with a small volume of freshly prepared STORM imaging buffer. Seal the edges to prevent buffer evaporation and oxygen entry.

- Image on a STORM-capable microscope equipped with appropriate lasers (e.g., 561 nm or 568 nm for excitation and a 405 nm laser for reactivation if needed) and a sensitive EMCCD or sCMOS camera.
- Acquire a time series of thousands of frames, adjusting laser power to maintain a sparse population of single "on" molecules in each frame.
- Image Reconstruction:
 - Process the raw image data using appropriate STORM analysis software to localize the single-molecule events in each frame and reconstruct the final super-resolution image.

Visualizations





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